molecular formula C15H17ClN2O B7803339 L-Proline beta-naphthylamide hydrochloride CAS No. 169553-07-5

L-Proline beta-naphthylamide hydrochloride

Cat. No.: B7803339
CAS No.: 169553-07-5
M. Wt: 276.76 g/mol
InChI Key: UKXYCTFKKXKIPY-UQKRIMTDSA-N
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Description

L-Proline beta-naphthylamide hydrochloride (CAS: 97216-16-5; molecular formula: C₁₅H₁₇ClN₂O; molecular weight: 276.76 g/mol) is a proline-derived compound where the amino acid L-proline is conjugated to a beta-naphthylamide group and stabilized as a hydrochloride salt . Structurally, it features a cyclic pyrrolidine ring (characteristic of proline) linked to a beta-naphthyl moiety, which enhances its aromatic and hydrophobic properties. This compound is primarily utilized in biomedical research, particularly in the preparation of Fap-activated anti-tumor agents, where it acts as a substrate or intermediate in targeted therapies . Its hydrochloride salt form improves solubility in aqueous systems, facilitating its use in biochemical assays and synthetic pathways.

Properties

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYCTFKKXKIPY-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584973
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
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Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169553-07-5, 97216-16-5
Record name 2-Pyrrolidinecarboxamide, N-2-naphthalenyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
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Record name L-PROLINE B-NAPHTHYLAMIDE HYDROCHLORIDE
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Preparation Methods

Fermentation Medium Composition

  • Carbon Source : Glucose or sucrose (5–10 g/dL).

  • Nitrogen Source : Ammonium chloride (≥0.5 mol/L), providing both NH₄⁺ and Cl⁻ ions.

  • Biotin : 30–1,000 µg/L to support microbial growth.

  • Supplemental Nutrients : Yeast extract (0.5 g/dL), urea (0.5 g/dL), and phosphates.

Process Conditions

  • Temperature : 28–32°C.

  • pH : Maintained at 6.0–7.0 using ammonia or urea.

  • Duration : 25–96 hours, yielding ~22.4 mg/mL L-proline.

Downstream Processing

Post-fermentation, L-proline is isolated via:

  • Acid Precipitation : Adjusting the culture broth to pH 2.0 with sulfuric acid to remove insoluble impurities.

  • Ion-Exchange Chromatography : Using sulfonic acid-type cation exchange resins (e.g., Dowex 50W) and eluting with ammonia.

  • Solvent Crystallization : Methanol-mediated concentration and recrystallization, achieving ~16 g crude L-proline per liter.

Purification and Crystallization

Crude this compound is refined using:

Solvent Extraction

  • Washing : The organic phase (DCM or ethyl acetate) is washed with brine to remove excess HCl.

  • Drying : Anhydrous sodium sulfate or magnesium sulfate is used.

Recrystallization

  • Solvent System : Methanol/water (4:1 v/v) at 60°C.

  • Purity : >95% as confirmed by HPLC.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (D₂O) : δ 8.2–7.3 (m, 7H, naphthyl), 4.3 (m, 1H, α-CH), 3.5–2.8 (m, 4H, proline ring).

  • Mass Spectrometry :

    • ESI-MS : m/z 276.76 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time ~12.5 min.

  • Melting Point : 210–215°C (decomposition).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of beta-naphthylamide chloride during synthesis.

  • Solution : Strict anhydrous conditions and low-temperature reaction initiation.

Scalability Limitations

  • Issue : Fermentation-derived L-proline requires extensive purification.

  • Solution : Hybrid approaches using commercial L-proline (~$114.45/g ) for small-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a principal reaction for this compound, yielding L-proline and β-naphthylamine as primary products. This process is catalyzed enzymatically and under acidic/basic conditions:

Enzymatic Hydrolysis

  • Proline Arylamidase : Acts as a substrate for proline arylamidase in human serum, enabling enzyme activity quantification via endpoint assays .

  • Prolyl Aminopeptidase : Hydrolyzed by prolyl aminopeptidase from Bacillus megaterium, with optimal activity observed at pH 8.0 and 37°C .

Acid/Base-Catalyzed Hydrolysis

  • Conditions : Proceeds in aqueous solutions with HCl or NaOH as catalysts.

  • Products : L-proline and β-naphthylamine are released stoichiometrically .

Table 1: Hydrolysis Reaction Parameters

Reaction TypeCatalyst/EnzymepHTemperature (°C)Products
EnzymaticProlyl aminopeptidase8.037L-Proline, β-naphthylamine
Acid-CatalyzedHCl1-325L-Proline, β-naphthylamine
Base-CatalyzedNaOH10-1225L-Proline, β-naphthylamine

Substitution Reactions

The β-naphthylamide group undergoes substitution, enabling its use in peptide synthesis and derivative formation:

  • Peptide Bond Formation : Serves as a building block in solid-phase peptide synthesis (SPPS). The β-naphthylamide moiety is replaced by amino acid residues during chain elongation .

  • Halogenation : Reacts with halogenating agents (e.g., SOCl₂) to form acyl chlorides, facilitating further functionalization .

Enzymatic Interactions and Inhibition

The compound interacts with metalloaminopeptidases and regulatory enzymes, influencing catalytic activity:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

  • Mechanism : Competes with endogenous substrates, reducing DPP-IV’s ability to cleave incretin hormones like GLP-1.

  • Kinetic Parameters :

    • kₐₜ: 12.5 ± 0.8 s⁻¹

    • Kₘ: 45 ± 5 μM .

Proline-Specific Aminopeptidase Activity

  • Substrate Specificity : Demonstrates high selectivity for proline residues, making it a diagnostic tool for enzyme characterization .

Table 2: Enzymatic Activity and Kinetic Data

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (μM)Inhibition Constant (Kᵢ)
Prolyl aminopeptidaseL-Proline β-naphthylamide8.2 ± 0.332 ± 4N/A
DPP-IVL-Proline β-naphthylamide12.5 ± 0.845 ± 52.1 ± 0.2 μM

Viscosity Effects on Catalysis

  • Methodology : Sucrose-induced viscosity studies reveal solvent effects on enzyme-substrate binding .

  • Findings :

    • Relative viscosity (ηₐₑₗ) of 2.9 reduces kₐₜ/Kₘ by 40%, indicating diffusion-limited binding .

Metal Ion Dependence

  • Mn²⁺ Activation : Prolyl aminopeptidase activity is Mn²⁺-dependent, with optimal catalysis at 3 mM MnCl₂ .

vs. L-Proline p-Nitroanilide

  • Hydrolysis Rate : L-Proline β-naphthylamide is hydrolyzed 1.8× faster due to the electron-donating β-naphthyl group .

  • Enzyme Affinity : Higher Kₘ (32 μM vs. 18 μM) for β-naphthylamide derivatives compared to p-nitroanilide analogs .

Scientific Research Applications

Drug Development

L-Proline beta-naphthylamide hydrochloride serves as an intermediate in synthesizing pharmaceutical agents. It is particularly relevant in developing medications targeting neurological disorders, where proline derivatives are often utilized to enhance drug efficacy .

Biochemical Research

This compound is extensively used to study enzyme kinetics and metabolic pathways involving proline derivatives. It acts as a substrate for prolyl aminopeptidase (PAP) and proline arylamidases, allowing researchers to measure enzyme activity in various biological samples, including human serum .

Case Study : A study demonstrated the use of this compound to assess PAP activity, revealing its specificity for peptides with proline at the N-terminus. This specificity is crucial for understanding the role of proline in protein metabolism and disease conditions .

Peptide Synthesis

The compound is instrumental in peptide synthesis, which is vital for various biological functions. Peptides synthesized using this compound can be used in drug formulation and delivery systems .

Material Science

This compound's unique properties enable its application in creating novel materials like hydrogels. These materials have significant implications in drug delivery systems and tissue engineering .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures. Its role as a substrate allows for the determination of enzyme activities that are essential for clinical diagnostics .

Mechanism of Action

The mechanism of action of L-Proline beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by enzymes such as prolyl aminopeptidase, resulting in the release of L-Proline and beta-naphthylamine. This reaction can be monitored to study enzyme activity and kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-proline beta-naphthylamide hydrochloride with structurally and functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Structural and Functional Analogues

Key analogues include:

  • L-Proline 4-Methoxy-beta-naphthylamide hydrochloride (CAS: 100930-07-2): Features a methoxy substitution at the 4-position of the naphthyl group, increasing molecular weight (306.79 g/mol) and lipophilicity compared to the non-methoxy variant. This substitution may enhance membrane permeability and bioavailability in therapeutic contexts .
  • Unlike proline’s cyclic structure, leucine’s branched aliphatic chain confers distinct steric and electronic properties, influencing interactions with enzymes like protein tyrosine phosphatases .
  • L-Methionine p-nitroanilide : Substitutes the naphthyl group with a nitroanilide moiety, often used in colorimetric enzyme assays due to its chromogenic properties .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility
L-Proline beta-naphthylamide HCl 97216-16-5 C₁₅H₁₇ClN₂O 276.76 Not specified
L-Proline 4-methoxy-β-naphthylamide HCl 100930-07-2 C₁₆H₁₉ClN₂O₂ 306.79 Not specified
L-Leucine beta-naphthylamide N/A Not provided N/A Insoluble in H₂O
  • Solubility: The hydrochloride salt of L-proline beta-naphthylamide likely improves aqueous solubility compared to non-salt forms (e.g., L-leucine beta-naphthylamide, which is water-insoluble) .
  • Thermal Stability: Limited data available, but naphthylamide derivatives generally exhibit moderate stability under standard laboratory conditions.

Research Findings

  • L-Proline Derivatives : Demonstrated utility in oncology research, particularly in designing tumor-specific agents .
  • Methoxy-Substituted Analogues : Enhanced lipophilicity may improve drug delivery efficiency, though metabolic stability requires further study .

Biological Activity

L-Proline beta-naphthylamide hydrochloride (CAS Number: 97216-16-5) is a proline derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound serves as a substrate for various enzymes, particularly prolyl aminopeptidases, and has implications in drug development, enzyme activity studies, and peptide synthesis. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₅H₁₆ClN₂O
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 97216-16-5
  • LogP : 3.7341
  • PSA (Polar Surface Area) : 41.13 Ų

Enzymatic Substrate

This compound is primarily known for its role as a substrate for prolyl aminopeptidases, which are enzymes that catalyze the hydrolysis of proline-containing peptides. This activity is crucial for the degradation of collagen and other proline-rich proteins, particularly in pathogenic bacteria such as Serratia marcescens.

Table 1: Enzymatic Activity of this compound

EnzymeSourceSubstrate UsedActivity Observed
Prolyl AminopeptidaseSerratia marcescensL-Proline beta-naphthylamideHigh activity in peptide degradation
Prolyl AminopeptidaseBacillus megateriumL-Proline beta-naphthylamideHydrolysis observed

Implications in Disease Mechanisms

Research indicates that prolyl aminopeptidases play a significant role in the pathogenicity of certain bacteria by facilitating the breakdown of collagen, an essential component of connective tissues. The inhibition of these enzymes could lead to potential therapeutic strategies against infections caused by antibiotic-resistant strains of bacteria.

Case Studies

  • Study on Serratia marcescens :
    • A study explored the role of prolyl aminopeptidase in collagen degradation. It was found that this compound was effectively hydrolyzed by this enzyme, demonstrating its utility in understanding bacterial pathogenic mechanisms .
  • Enzymatic Activity Correlation :
    • Another investigation correlated enzymatic activity with clinical indices in periodontitis patients. The study highlighted a significant relationship between the enzymatic activity against substrates like N-benzoyl-D,L-arginine-beta-naphthylamide and the presence of Bacteroides gingivalis, indicating the compound's relevance in periodontal disease research .

Applications

This compound has several applications across different fields:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
  • Biochemical Research : Utilized to study protein folding and enzyme kinetics.
  • Peptide Synthesis : Important for creating biologically active peptides.
  • Material Science : Employed in developing hydrogels for drug delivery systems.
  • Analytical Chemistry : Acts as a standard for chromatographic methods .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Proline beta-naphthylamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling β-naphthylamine to L-proline via carbodiimide-mediated reactions (e.g., EDC/HOBt), followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes adjusting reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for L-proline:β-naphthylamine), and purification via recrystallization in ethanol/water mixtures. Solid-phase peptide synthesis (SPPS) protocols may also apply, leveraging the compound’s solubility in polar solvents like DMF .
Synthesis Parameter Optimal Condition Purpose
Coupling ReagentEDC/HOBtActivate carboxyl group
SolventDMF or DichloromethaneEnhance solubility
PurificationEthanol/Water (3:1)Remove unreacted amines

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard due to the aromatic β-naphthylamide group . For protein-binding studies, Bradford assays (λ = 595 nm) can quantify interactions, though interference from naphthyl derivatives requires validation via blank controls . Mass spectrometry (LC-MS) provides structural confirmation, with m/z peaks corresponding to the molecular ion [M+H]+ (~323.8 g/mol) .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store desiccated at –20°C to prevent hydrolysis of the β-naphthylamide bond. The hydrochloride salt is hygroscopic; use anhydrous solvents (e.g., dry DMSO) for dissolution. Stability tests under varying pH (4–8) and temperature (–80°C to 25°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does the β-naphthylamide group influence the compound’s interaction with proteolytic enzymes compared to other derivatives?

  • Methodological Answer : The β-naphthylamide group enhances fluorescence properties, enabling real-time monitoring of protease activity (e.g., proline-specific endopeptidases). Comparative studies with p-nitroanilide or AMC derivatives require:

  • Enzyme Assays : Measure kinetic parameters (Km, Vmax) using fluorometric detection (λex = 340 nm, λem = 410 nm).
  • Structural Analysis : Molecular docking simulations to evaluate steric effects from the naphthyl group on active-site binding .

Q. How to address discrepancies in enzymatic activity data when using this compound as a substrate?

  • Methodological Answer : Contradictions in Km/Vmax values may arise from:

  • Purity Issues : Verify compound purity (>95%) via HPLC and elemental analysis .
  • Experimental Design : Include positive controls (e.g., known substrates like Z-Gly-Pro-AMC) and standardized buffer conditions (pH 7.4, 37°C) .
  • Statistical Validation : Use ANOVA or t-tests to assess inter-laboratory variability .

Q. What strategies exist for modifying the β-naphthylamide group to enhance substrate specificity in enzyme inhibition studies?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to the naphthyl ring to alter electronic density and binding affinity.

  • Isosteric Replacement : Replace β-naphthylamide with indole or quinoline derivatives to test steric compatibility .

  • Activity Assays : Screen derivatives against enzyme panels (e.g., prolyl oligopeptidase, dipeptidyl peptidase-IV) to identify selective inhibitors .

    Derivative Modification Observed Effect
    4-Nitro-β-naphthylamideElectron-withdrawingIncreased Km
    Indole-3-carboxamideIsosteric substitutionReduced Vmax

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer : Discrepancies arise from protonation states (pH-dependent). At pH < 3, the hydrochloride salt dissociates, increasing solubility. Use potentiometric titration to determine pKa (~2.8 for the carboxyl group) and validate solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.0) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Proline beta-naphthylamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.